molecular formula C22H42O2 B107426 Octadecyl methacrylate CAS No. 32360-05-7

Octadecyl methacrylate

Cat. No.: B107426
CAS No.: 32360-05-7
M. Wt: 338.6 g/mol
InChI Key: HMZGPNHSPWNGEP-UHFFFAOYSA-N
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Description

Octadecyl methacrylate, also known as stearyl methacrylate, is an organic compound with the chemical formula C22H42O2. It is a long-chain ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in applications requiring water repellency and lubrication.

Mechanism of Action

Target of Action

Octadecyl methacrylate primarily targets the polymerization process . It is used in the synthesis of polymers, particularly in the creation of poly(meth)acrylates . The compound’s primary role is to serve as a monomer that can be polymerized to form larger structures .

Mode of Action

The compound interacts with its targets through a process known as radical polymerization . In this process, this compound is reacted with other compounds to form polymers . The polymerization process is typically initiated by a radical initiator, which starts the reaction that leads to the formation of the polymer .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the polymerization pathway . This pathway involves the reaction of the compound with other monomers to form a polymer . The polymerization process can be influenced by various factors, including the presence of a catalyst and the temperature of the reaction .

Pharmacokinetics

It’s worth noting that the compound has amolecular weight of 338.5677 , which can influence its behavior in a reaction.

Result of Action

The result of the action of this compound is the formation of poly(meth)acrylates . These polymers have a wide range of applications, including use in the production of coatings, adhesives, and various plastic materials . The efficacy of the compound as a monomer in these applications is demonstrated by the properties of the resulting polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction can affect the rate of polymerization . Additionally, the compound should be handled carefully to prevent its release into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl methacrylate is typically synthesized through the esterification of methacrylic acid with octadecanol (stearyl alcohol). The reaction is catalyzed by an acid, such as sulfuric acid, and often involves the use of a stabilizer like hydroquinone to prevent unwanted polymerization. The reaction is carried out at elevated temperatures, usually around 90°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is often stabilized with a small amount of inhibitor to prevent premature polymerization during storage and transportation .

Chemical Reactions Analysis

Types of Reactions: Octadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This polymerization can occur in bulk, solution, or emulsion systems .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the polymerization of this compound are homopolymers and copolymers. These polymers exhibit hydrophobic properties and are used in various applications, including coatings, adhesives, and lubricants .

Comparison with Similar Compounds

Uniqueness: Octadecyl methacrylate stands out due to its longer alkyl chain, which imparts superior hydrophobicity and lubrication properties compared to shorter-chain methacrylate esters. This makes it particularly valuable in applications requiring enhanced water repellency and reduced friction .

Properties

IUPAC Name

octadecyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZGPNHSPWNGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25639-21-8
Record name Poly(octadecyl methacrylate)
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DSSTOX Substance ID

DTXSID6027975
Record name Stearyl methacrylate
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Molecular Weight

338.6 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS]
Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
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Record name Stearyl methacrylate
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CAS No.

32360-05-7
Record name Stearyl methacrylate
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Record name Stearyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl methacrylate
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Record name Octadecyl methacrylate
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Record name STEARYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

A monomer feed containing 55 g of hexadecylmethacrylate, 55 g octadecylmethacrylate, 68 g toluene, and 0.58 g 2-mercaptoethanol, and an initiator feed containing 40 g toluene and 1.65 g 2,2′-azobis-2-methylpropionitrile are slowly added to the reaction flask, using the separator funnels, over a period of two hours, with continuous agitation, while the temperature is maintained at reflux (110° C.), under a flow of nitrogen.
[Compound]
Name
hexadecylmethacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octadecyl methacrylate
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Octadecyl methacrylate
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Octadecyl methacrylate
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Customer
Q & A

Q1: What is the molecular formula and weight of octadecyl methacrylate?

A1: The molecular formula of this compound is C22H42O2, and its molecular weight is 338.57 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize ODMA?

A2: Common spectroscopic techniques used for characterizing ODMA include Fourier-transform infrared spectroscopy (FTIR) [, , , , , ] and nuclear magnetic resonance (NMR) spectroscopy []. FTIR helps identify functional groups like esters and C=C bonds, while NMR provides information about the structure and arrangement of atoms in the molecule.

Q3: Can you describe a common method for synthesizing ODMA-based polymers?

A3: ODMA-based polymers are commonly synthesized via free radical polymerization. [, , , , ] This method often utilizes an initiator like 2,2′-azobisisobutyronitrile (AIBN) in a suitable solvent such as toluene. [] The polymerization can be tuned to produce homopolymers, copolymers, or block copolymers with controlled molecular weight and composition. []

Q4: What are the thermal properties of ODMA?

A4: ODMA exhibits a melting point around 12°C. [, ] When polymerized, the resulting poly(this compound) (PODMA) also exhibits side-chain crystallization, with a melting point around 35-40 °C. []

Q5: How does the incorporation of this compound affect the properties of polymer blends?

A5: In blends with paraffin waxes like n-dodecane and n-octadecane, PODMA can interfere with paraffin crystallization. [] Evidence suggests partial co-crystallization between the polymer side chains and n-dodecane, but not with n-octadecane. []

Q6: How does nanoscale confinement affect the properties of ODMA-based block copolymers?

A6: Confinement of PODMA blocks within cylindrical nanodomains can depress the crystallization temperature of the block. [] This confinement effect is more pronounced in block copolymers with asymmetric compositions where the confined block's radius of gyration approaches the cylinder radius. []

Q7: What are some applications of ODMA in material science?

A7: ODMA finds use in various applications, including:

  • Lubricating oil additives: PODMA and its copolymers act as pour point depressants and viscosity index improvers in lubricating oils. []
  • Phase change materials: ODMA can be incorporated into microspheres with ester mixtures to create phase change materials. [] These microspheres have potential applications in thermal energy storage.
  • Hydrogels: ODMA can be copolymerized with other monomers to create hydrogels with controllable properties. [, ] These hydrogels show promise in applications like drug delivery and water treatment.

Q8: How does the length of the alkyl side chain in poly(alkyl methacrylate)s affect their frictional properties?

A8: Research suggests that the coefficient of friction decreases with increasing length of the alkyl side chain in poly(alkyl methacrylate)s. [] This phenomenon is attributed to the increased side chain crystallinity in the polymer as the alkyl chain length increases. []

Q9: How is ODMA used in the preparation of monolithic columns for separation science?

A9: ODMA is used as a monomer in the preparation of porous polymethacrylate-based monolithic columns for capillary electrochromatography (CEC). [, ] These columns exhibit reversed-phase retention behavior and have been successfully used for separating nonpolar solutes like alkylbenzenes. [, ]

Q10: Can ODMA form self-assembled structures?

A10: Yes, block copolymers containing ODMA, such as poly(ethylene oxide)-block-poly(this compound) (PEO-b-PODMA), can self-assemble into structures like bicontinuous nanospheres in solution. [] These structures exhibit a phase transition temperature corresponding to the melting point of the PODMA block. []

Q11: What is the significance of Langmuir-Blodgett (LB) films in ODMA research?

A11: LB films provide a controlled platform to study the polymerization and energy transfer properties of ODMA at interfaces. [, , , , , ] Researchers have successfully used LB techniques to create ordered multilayers of PODMA with controlled side-chain orientation. [, ]

Q12: Can ODMA undergo radiation-induced polymerization?

A12: Yes, ODMA polymerizes readily in the solid state when exposed to gamma radiation. [, ] This polymerization process is influenced by temperature and radiation dose, with higher temperatures and doses generally leading to faster polymerization and higher conversions. [, ]

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